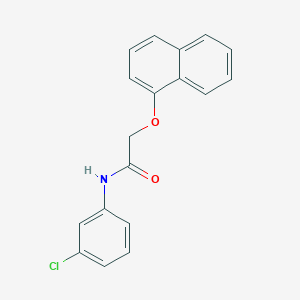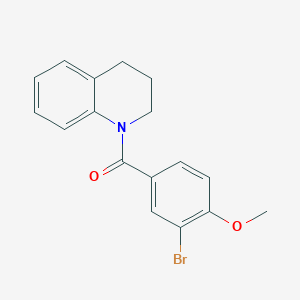
N-(3-クロロフェニル)-2-ナフタレン-1-イルオキシアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CPN. The synthesis of CPN is a complex process that involves several steps, and it has been the subject of much research in recent years. In
作用機序
Target of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation . Another compound, N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide, has been reported to target the Hepatocyte growth factor receptor .
Mode of Action
Cccp, a related compound, acts as an ionophore and reduces the ability of atp synthase to function optimally . This suggests that N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, CCCP causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . Another compound, Chlorpropham, is known to be degraded through hydrolysis and deamination, yielding monochlorinated catechol .
Pharmacokinetics
A related compound, 2-[(3-chlorophenyl)amino]-phenyl-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide, was found to have strong binding affinity for five target proteins associated with the hif-1 signaling pathway .
Result of Action
Cccp, a related compound, is known to cause the gradual destruction of living cells and death of the organism .
Action Environment
For instance, Chlorpropham, an important phenyl carbamate herbicide, has been used as a plant growth regulator and potato sprout suppressant during long-term storage .
実験室実験の利点と制限
CPN has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it has been extensively studied for its potential applications in scientific research. CPN has also been shown to have a high degree of selectivity for certain enzymes, making it a useful tool for studying enzyme activity. However, CPN also has limitations for use in lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
将来の方向性
There are several future directions for research involving CPN. One potential area of research is the development of new synthetic methods for CPN, which may improve the yield and purity of the final product. Another area of research is the development of new applications for CPN, including its use in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPN and its potential interactions with biological systems.
合成法
The synthesis of CPN is a multistep process that involves the reaction of several chemicals. One of the most commonly used methods for synthesizing CPN is the reaction of 2-naphthol with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then reacted with chloroacetic acid to produce CPN. The synthesis of CPN is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
触媒用途
この化合物は、重要な触媒用途を持つシッフ塩基金属錯体の合成に使用できます . これらの錯体は、カルコン誘導体の合成のためのクライスン・シュミット縮合に使用されてきました . その結果、Cu(II)錯体は、他の触媒と比較して、顕著な触媒活性と良好な収率を示しました .
薬物合成
“N-(3-クロロフェニル)-2-ナフタレン-1-イルオキシアセトアミド”は、生体機能性ハイブリッド分子の合成に使用できます . これらの分子は、2-(3-クロロフェニル)エタン-1-アミンと4-ニトロベンゾイルクロリドの反応で合成されます . 新たに得られた生体機能性ハイブリッド分子は、1H、13C NMR、UV、および質量スペクトルデータによって完全に特性評価されました .
抗炎症および抗癌研究
特性
IUPAC Name |
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-14-7-4-8-15(11-14)20-18(21)12-22-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUBCRXYOZENW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-({4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B506430.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B506433.png)

![5-bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide](/img/structure/B506436.png)
![5-bromo-N-[4-(diethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B506437.png)
![2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B506438.png)
![2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B506439.png)
![Methyl 4-{4-[(mesitylamino)sulfonyl]anilino}-4-oxobutanoate](/img/structure/B506440.png)

![2-[4-(2,4-dichloroanilino)-4-oxobutanoyl]-N-phenylhydrazinecarboxamide](/img/structure/B506442.png)
![2-phenoxy-N-{2-[(phenoxyacetyl)amino]cyclohexyl}acetamide](/img/structure/B506443.png)
![Ethyl 4-({4-[(mesitylamino)sulfonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B506445.png)
![2-(4-tert-butylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B506447.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B506448.png)